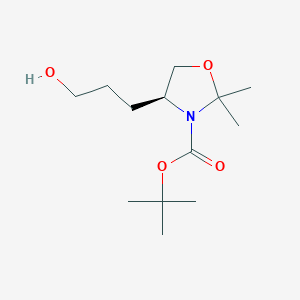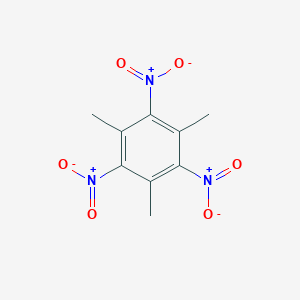![molecular formula C30H48NO10P B144265 [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate CAS No. 126688-54-8](/img/structure/B144265.png)
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is a member of the phosphazomycin family, which are natural products secreted by various streptomycetes. These compounds are known for their antifungal and antitumor activities. This compound, in particular, has been isolated and characterized for its strong antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is typically isolated from the fermentation broth of Streptomyces sp. HK-803. The strain is cultured at 28°C for 90 hours in a tank fermenter containing a specific production medium. The culture broth is then filtered, and the mycelial cake is extracted with 70% aqueous acetone. The resulting solution is subjected to chromatography on a column of MCI-GEL (CHP-20P) packed with 50% aqueous acetone. Fractions containing phosphazomycin C are collected, concentrated in vacuo, and lyophilized. Further purification is achieved through Sephadex LH-20 chromatography with 50% aqueous acetone .
Industrial Production Methods
Industrial production of phosphazomycin C2 involves large-scale fermentation processes. The production medium typically includes corn starch, glucose, soybean flour, beer yeast, meat extract, and sodium chloride. The culture broth is processed through filtration, extraction, and chromatography to isolate and purify phosphazomycin C2 .
Chemical Reactions Analysis
Types of Reactions
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acetic anhydride in pyridine to form a diacetyl derivative .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of phosphazomycin C2, such as diacetyl derivatives and other acylated forms .
Scientific Research Applications
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate has a wide range of scientific research applications:
Mechanism of Action
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in cellular signaling pathways. The compound covalently modifies the cysteine-269 residue of the PP2Ac-subunit, leading to the inhibition of the enzyme’s activity. This inhibition disrupts various cellular processes, resulting in antifungal and antitumor effects .
Comparison with Similar Compounds
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is structurally similar to other compounds in the phosphazomycin family, such as phosphazomycin A and phosphazomycin B. These compounds share common structural moieties, including an α,β-unsaturated δ-lactone, an amino group, phosphate ester, conjugated diene, and a cyclohexane ring. they differ in the acyl substituent at the C-18 hydroxyl position .
List of Similar Compounds
- Phosphazomycin A
- Phosphazomycin B
- Phospholine
- Leustroducsin
This compound stands out due to its unique acyl substituent, which contributes to its specific antifungal and antitumor activities .
Properties
CAS No. |
126688-54-8 |
|---|---|
Molecular Formula |
C30H48NO10P |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI Key |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
| 126688-54-8 | |
Synonyms |
phosphazomycin C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)

